Cas no 868273-06-7 (Org 27569)

Org 27569 structure
Org 27569 structure
Product Name:Org 27569
CAS-nummer:868273-06-7
MF:C24H28ClN3O
MW:409.9516248703
MDL:MFCD11045300
CID:718958
PubChem ID:329818922
Update Time:2024-10-26

Org 27569 Chemische en fysische eigenschappen

Naam en identificatie

    • 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide
    • Org 27569
    • 1H-Indole-2-carboxamide,5-chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-
    • 5-chloro-3-ethyl-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide
    • 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl-1H-indole-2-carboxamide
    • CS-0514
    • Org-27569
    • 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide
    • 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide (ACI)
    • ab120342
    • BDBM50389939
    • s1534
    • LP01016
    • GLXC-04341
    • MFCD11045300
    • NS00100965
    • 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide
    • BRD-K57597776-001-01-2
    • SB19548
    • 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-ylphenyl)ethyl]amide
    • BCP08021
    • NCGC00186033-01
    • Org27569
    • 5-chloro-3-ethyl-1h-indole-2-carboxylic acid (2-(4-piperidin-1-yl)phenylethyl)amide
    • 868273-06-7
    • SDCCGSBI-0633776.P001
    • SCHEMBL18958918
    • CCG-268766
    • DTXSID00660764
    • HY-13288
    • Q7101736
    • SW219411-1
    • 5-chloro-3-ethyl-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}-1H-indole-2-carboxamide
    • 9GL
    • 1H-Indole-2-carboxamide, 5-chloro-3-ethyl-N-(2-(4-(1-piperidinyl)phenyl)ethyl)-
    • J-517342
    • AS-56123
    • DA-56480
    • Org 27569, >=98% (HPLC)
    • GTPL7851
    • 7YW2S3Z2CB
    • 5-Chloro-3-ethyl-N-(2-(4-(piperidin-1-yl)phenyl)ethyl)-1H-indole-2-carboxamide
    • UNII-7YW2S3Z2CB
    • HMS3651O11
    • EX-A2224
    • AKOS022184226
    • CHEMBL1553629
    • AC-32888
    • MDL: MFCD11045300
    • Inchi: 1S/C24H28ClN3O/c1-2-20-21-16-18(25)8-11-22(21)27-23(20)24(29)26-13-12-17-6-9-19(10-7-17)28-14-4-3-5-15-28/h6-11,16,27H,2-5,12-15H2,1H3,(H,26,29)
    • InChI-sleutel: AHFZDNYNXFMRFQ-UHFFFAOYSA-N
    • LACHT: O=C(C1=C(CC)C2C(=CC=C(C=2)Cl)N1)NCCC1C=CC(N2CCCCC2)=CC=1

Berekende eigenschappen

  • Exacte massa: 409.19200
  • Monoisotopische massa: 409.192
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 7
  • Complexiteit: 530
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 48.1A^2
  • XLogP3: 6

Experimentele eigenschappen

  • Dichtheid: 1.218
  • Kookpunt: 660.3°C at 760 mmHg
  • Vlampunt: 353.2°C
  • Brekindex: 1.635
  • Oplosbaarheid: H2O: <2mg/mL
  • PSA: 48.13000
  • LogboekP: 5.80240
  • Gevoeligheid: 对湿度敏感

Org 27569 Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 22
  • Identificatie van gevaarlijk materiaal: Xn
  • Opslagvoorwaarde:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risicozinnen:R22

Org 27569 Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Org 27569 Prijsmeer >>

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DC Chemicals
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DC Chemicals
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DC Chemicals
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$2000.0 2022-02-28

Org 27569 Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  2-Phenylbenzoxazole Solvents: Dimethylformamide ;  16 h, rt
Referentie
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Water ;  20 min, 17 psi, 120 °C
2.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
Referentie
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: Toluene ;  12 h, 110 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
1.3 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux; cooled
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  cooled
2.3 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
3.1 Reagents: Triethylamine ,  2-Phenylbenzoxazole Solvents: Dimethylformamide ;  16 h, rt
Referentie
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  5 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1.5 h, 60 °C; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
3.1 Reagents: Triethylamine ,  2-Phenylbenzoxazole Solvents: Dimethylformamide ;  16 h, rt
Referentie
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C
1.2 1 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ;  1 h, 50 °C
2.1 Reagents: Potassium carbonate Solvents: Water ;  20 min, 17 psi, 120 °C
3.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
Referentie
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  30 min, reflux; reflux → rt
1.2 30 min, rt; 12 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Sodium acetate Solvents: Ethanol ;  45 min, rt; rt → 0 °C
2.2 3 h, pH 5, 0 - 5 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Reagents: Sulfuric acid Solvents: Ethanol ;  24 h, reflux; reflux → rt
2.5 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
3.1 Reagents: Potassium hydroxide Solvents: 1,4-Dioxane ,  Water ;  2 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
4.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
Referentie
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ;  5 min, cooled
1.2 Solvents: 1,2-Dichloroethane ;  cooled; 1 h, reflux; reflux → rt
1.3 Solvents: Water ;  cooled
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  3 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
4.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
Referentie
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ;  2.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  5 h, rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1.5 h, 60 °C; cooled
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
4.1 Reagents: Triethylamine ,  2-Phenylbenzoxazole Solvents: Dimethylformamide ;  16 h, rt
Referentie
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  18 h, reflux
2.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ;  5 min, cooled
2.2 Solvents: 1,2-Dichloroethane ;  cooled; 1 h, reflux; reflux → rt
2.3 Solvents: Water ;  cooled
3.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  3 h, rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, reflux
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
5.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
Referentie
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone ;  12 h, 135 °C
2.1 Catalysts: Ammonium acetate Solvents: Nitromethane ;  2 h, reflux
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 5 °C → rt
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran ;  45 min, rt; rt → -5 °C
4.2 Reagents: Sodium borohydride ;  -5 °C; 3 h, -5 °C → rt
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
Referentie
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
Referentie
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
Referentie
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: 1,4-Dioxane ,  Water ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
Referentie
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
2.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
Referentie
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1.5 h, 60 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
2.1 Reagents: Triethylamine ,  2-Phenylbenzoxazole Solvents: Dimethylformamide ;  16 h, rt
Referentie
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  cooled
1.3 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
2.1 Reagents: Triethylamine ,  2-Phenylbenzoxazole Solvents: Dimethylformamide ;  16 h, rt
Referentie
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran ;  45 min, rt; rt → -5 °C
1.2 Reagents: Sodium borohydride ;  -5 °C; 3 h, -5 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
Referentie
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  3 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
3.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
Referentie
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 5 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran ;  45 min, rt; rt → -5 °C
2.2 Reagents: Sodium borohydride ;  -5 °C; 3 h, -5 °C → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
Referentie
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: Sodium acetate Solvents: Ethanol ;  45 min, rt; rt → 0 °C
1.2 3 h, pH 5, 0 - 5 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Sulfuric acid Solvents: Ethanol ;  24 h, reflux; reflux → rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
2.1 Reagents: Potassium hydroxide Solvents: 1,4-Dioxane ,  Water ;  2 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
3.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
Referentie
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

Productiemethode 21

Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  24 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
2.1 Reagents: Potassium hydroxide Solvents: 1,4-Dioxane ,  Water ;  2 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
3.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
Referentie
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

Productiemethode 22

Reactievoorwaarden
1.1 Catalysts: Ammonium acetate Solvents: Nitromethane ;  2 h, reflux
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 5 °C → rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran ;  45 min, rt; rt → -5 °C
3.2 Reagents: Sodium borohydride ;  -5 °C; 3 h, -5 °C → rt
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
Referentie
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

Productiemethode 23

Reactievoorwaarden
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  1 h, 0 - 5 °C
2.1 Reagents: Sodium acetate Solvents: Ethanol ;  45 min, rt; rt → 0 °C
2.2 3 h, pH 5, 0 - 5 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Reagents: Sulfuric acid Solvents: Ethanol ;  24 h, reflux; reflux → rt
2.5 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
3.1 Reagents: Potassium hydroxide Solvents: 1,4-Dioxane ,  Water ;  2 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
4.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
Referentie
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

Org 27569 Raw materials

Org 27569 Preparation Products

Org 27569 Gerelateerde literatuur

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